molecular formula C16H16N4O2S B11425331 ethyl {[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate

ethyl {[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate

Cat. No.: B11425331
M. Wt: 328.4 g/mol
InChI Key: HDDJLMVTPMVFCI-UHFFFAOYSA-N
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Description

ETHYL 2-{[5-PHENYL-4-(1H-PYRROL-1-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE is a complex organic compound that features a pyrrole ring, a triazole ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{[5-PHENYL-4-(1H-PYRROL-1-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE typically involves multi-step organic reactions. One common method includes the condensation of a pyrrole derivative with a triazole derivative under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow chemistry techniques to enhance yield and purity. The use of automated reactors and precise control over reaction parameters such as temperature, pressure, and reactant concentration can significantly improve the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{[5-PHENYL-4-(1H-PYRROL-1-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

ETHYL 2-{[5-PHENYL-4-(1H-PYRROL-1-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ETHYL 2-{[5-PHENYL-4-(1H-PYRROL-1-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 2-{[5-PHENYL-4-(1H-PYRROL-1-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE is unique due to its combination of a pyrrole ring, a triazole ring, and a phenyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C16H16N4O2S

Molecular Weight

328.4 g/mol

IUPAC Name

ethyl 2-[(5-phenyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetate

InChI

InChI=1S/C16H16N4O2S/c1-2-22-14(21)12-23-16-18-17-15(13-8-4-3-5-9-13)20(16)19-10-6-7-11-19/h3-11H,2,12H2,1H3

InChI Key

HDDJLMVTPMVFCI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CSC1=NN=C(N1N2C=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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